1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 2,6-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-dimethylphenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive site, facilitating binding and subsequent biochemical reactions. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 1-Phenylcyclopropane-1-carboxylic acid
- 1-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid
- 1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid
Uniqueness: 1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to other similar compounds .
Properties
CAS No. |
1314649-40-5 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-4-3-5-9(2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
XXDNMGAWWCUERA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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